3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole
Overview
Description
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a bromine atom, an isoxazole ring, and a tetrahydropyran-2-yloxy group. This compound exhibits intriguing properties that make it valuable in diverse applications, ranging from organic synthesis to medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole typically involves the reaction of 3-bromo-5-hydroxymethylisoxazole with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are employed.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used
Major Products Formed
Substitution: Formation of azides or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines
Scientific Research Applications
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydropyran-2-yloxy group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: Shares the tetrahydropyran-2-yloxy group but lacks the isoxazole ring.
4-Bromotetrahydropyran: Contains a bromine atom and tetrahydropyran ring but differs in the position of the bromine atom.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Similar structure but with a longer alkyl chain .
Uniqueness
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole is unique due to its combination of a bromine atom, isoxazole ring, and tetrahydropyran-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Properties
IUPAC Name |
3-bromo-5-(oxan-2-yloxymethyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c10-8-5-7(14-11-8)6-13-9-3-1-2-4-12-9/h5,9H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHBXKYUNHJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=NO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191435 | |
Record name | 3-Bromo-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903131-52-2 | |
Record name | 3-Bromo-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903131-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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